3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorophenyl groups. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as Suzuki-Miyaura coupling, which is known for its efficiency and ability to form carbon-carbon bonds. This method, combined with other steps like Minisci C-H alkylation and oxidation Heck coupling, can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer research, it acts as an androgen receptor antagonist, inhibiting the proliferation of cancer cells by blocking the receptor’s activity . The pathways involved include the downregulation of target genes like prostate-specific antigen (PSA) .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share a similar pyrazole core and are also studied for their biological activities.
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Another fluorophenyl-substituted quinoline derivative used in pharmaceutical research.
Uniqueness
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its dual fluorophenyl substitution, which enhances its stability and activity compared to other similar compounds. This structural feature makes it a valuable candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3/c24-17-10-8-16(9-11-17)22-20-14-28(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)27-26-22/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVCOLWVLPREQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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